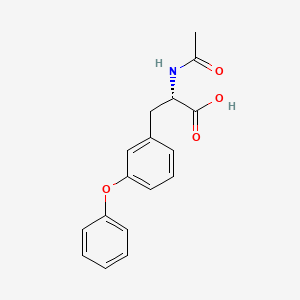

(2S)-2-乙酰氨基-3-(3-苯氧基苯基)丙酸

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid”, there are related studies that might provide insights. For instance, a methodology has been developed for the synthesis of 3-propanaldehydes through a five-step process from aldehydes . Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . Another study found that 2-cyanoprop-2-yl 3-phenoxybenzoate exhibits peroxisome proliferator-activated receptor γ agonist activity and can activate glucokinase and inhibit protein glycation .Chemical Reactions Analysis

The chemical reactions involving “(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid” are not well-documented .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior in biological systems and the environment. Unfortunately, specific information on the physical and chemical properties of “(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid” is not available .科学研究应用

抗炎活性

- 杜仲叶中的酚类化合物:从杜仲叶中分离出的新型酚类化合物,包括丙酸变体,对巨噬细胞 RAW264.7 细胞中 LPS 诱导的 NO 生成表现出适度的抑制活性,表明具有潜在的抗炎应用 (任等,2021)。

材料科学与化学

- 聚苯并恶嗪中酚化的替代方案:3-(4-羟基苯基)丙酸(该化合物的变体)被探索作为聚苯并恶嗪合成中苯并恶嗪环形成的可再生构件,表明其在材料科学和可持续化学应用中的潜力 (Trejo-Machin 等,2017)。

抗肿瘤活性

- 合成与抗肿瘤活性:一项对相关化合物合成对映异构体的研究表明,它们表现出选择性的抗肿瘤活性,暗示在癌症研究和治疗中的潜在应用 (熊晶,2011)。

晶体结构分析

- 相关化合物的结构:与查询化合物密切相关的 2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸的晶体结构和立体化学已经确定,强调了其在结构化学研究中的相关性 (陈等,2016)。

护肤与化妆品

- 护肤抗衰老成分:该化合物的一种变体在抗衰老护肤成分制备中的应用表明其在皮肤病学和化妆品科学中的用途 (Wawrzyniak 等,2016)。

分析化学

- 草本茶和酒中的灵敏检测:相关化合物用于开发灵敏且特异的酶联免疫吸附剂分析,表明在分析化学和食品安全检测中的应用 (蒲等,2021)。

作用机制

Target of Action

The primary target of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid, also known as fenoprofen , is the cyclooxygenase enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Fenoprofen acts by binding to the cyclooxygenase enzyme , thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition of prostaglandin synthesis results in decreased inflammation and pain .

Biochemical Pathways

The action of fenoprofen primarily affects the arachidonic acid pathway . By inhibiting the cyclooxygenase enzyme, fenoprofen prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the downstream effects of prostaglandins, including inflammation and pain .

Result of Action

The molecular and cellular effects of fenoprofen’s action include a reduction in inflammation and pain . By inhibiting the production of prostaglandins, fenoprofen decreases the inflammatory response, which in turn reduces pain .

安全和危害

属性

IUPAC Name |

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGDWHDFBDCAKP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

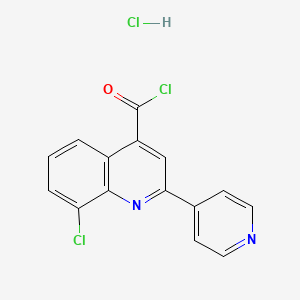

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)

![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)

![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)